molecular formula C19H24N2O4S2 B6571687 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946296-49-7

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571687
CAS No.: 946296-49-7
M. Wt: 408.5 g/mol
InChI Key: AZRMOICVHHBMJL-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide-derived compound featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a propane-1-sulfonyl group at position 1 and a 4-methylbenzene sulfonamide moiety at position 4. This structure combines sulfonamide pharmacophores with a tetrahydroquinoline core, a design strategy often employed in medicinal chemistry to modulate biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-3-13-26(22,23)21-12-4-5-16-14-17(8-11-19(16)21)20-27(24,25)18-9-6-15(2)7-10-18/h6-11,14,20H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRMOICVHHBMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps starting from readily available precursors:

  • Synthesis of 1,2,3,4-Tetrahydroquinoline: : This is often prepared through catalytic hydrogenation of quinoline.

  • Sulfonylation: : The 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline intermediate is synthesized via reaction with propane-1-sulfonyl chloride under basic conditions.

  • Final Coupling Reaction: : The intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a suitable base to yield the final product.

Industrial Production Methods

On an industrial scale, these reactions are optimized for efficiency, yield, and cost-effectiveness. Automated reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline moiety, leading to dehydrogenation.

  • Reduction: : Reduction typically occurs at the sulfonamide group under strong reducing conditions.

  • Substitution: : Electrophilic substitution reactions are common, especially involving the benzene ring and the methyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Bases: : Sodium hydroxide or potassium carbonate, often used in sulfonation reactions.

Major Products

  • Oxidized Derivatives: : Products formed from oxidation.

  • Reduced Products: : Products formed from reduction.

  • Substituted Derivatives: : Various products depending on the specific substitution reactions performed.

Scientific Research Applications

Chemistry

The compound is used as a catalyst in several organic reactions due to its stable yet reactive sulfonamide group.

Biology

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits antimicrobial properties, making it a candidate for studying bacterial inhibition mechanisms.

Medicine

The compound is explored for its potential therapeutic effects, particularly in targeting certain enzymes or receptors in disease pathways.

Industry

In industrial applications, it serves as an intermediate for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism

The sulfonamide group is crucial in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), which is vital for bacterial folic acid synthesis. This leads to the inhibition of the enzyme dihydropteroate synthase.

Molecular Targets

Primary molecular targets include bacterial enzymes involved in folic acid synthesis pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the benzene sulfonamide or tetrahydroquinoline moieties. Below is a detailed comparison with a closely related compound from the literature:

Key Structural Analog: 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

This compound () replaces the 4-methyl group with a 4-methoxy substituent on the benzene sulfonamide.

Property 4-methyl variant 4-methoxy variant ()
Substituent Electronic Effect Methyl (-CH₃): Electron-donating, increases lipophilicity. Methoxy (-OCH₃): Electron-withdrawing via resonance, enhances polarity.
Steric Bulk Smaller steric profile (van der Waals radius ~2.0 Å). Larger steric profile due to the methoxy group (van der Waals radius ~2.7 Å).
Hypothetical Solubility Likely lower aqueous solubility due to increased hydrophobicity. Potentially higher solubility due to the polar methoxy group.
Metabolic Stability Methyl groups are generally resistant to oxidative metabolism. Methoxy groups may undergo demethylation, reducing metabolic stability.

Research Findings and Implications

Biological Activity : Methoxy substituents often enhance binding affinity to polar targets (e.g., enzymes with hydrophilic active sites), whereas methyl groups may favor hydrophobic interactions .

Synthetic Accessibility : Introducing a methyl group is typically straightforward via alkylation, while methoxy groups require protection/deprotection steps, increasing synthetic complexity .

Biological Activity

4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex sulfonamide compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₈H₃₁N₂O₄S₂
  • Molar Mass : 389.60 g/mol

The presence of both sulfonamide and tetrahydroquinoline moieties suggests a diverse range of interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives. For instance, a study demonstrated that certain benzenesulfonamides exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC₅₀ values for these compounds were reported as follows:

  • MDA-MB-468 : IC₅₀ = 3.99 ± 0.21 µM
  • CCRF-CM : IC₅₀ = 4.51 ± 0.24 µM

These findings suggest that modifications in the sulfonamide structure can enhance their anticancer efficacy, potentially through apoptosis induction and cell cycle arrest mechanisms .

Cardiovascular Effects

Another area of research involves the cardiovascular effects of sulfonamide compounds. A study utilized an isolated rat heart model to evaluate the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls. Specifically:

  • Compound Tested : 4-(2-amino-ethyl)-benzenesulfonamide
  • Effect : Decreased perfusion pressure in a time-dependent manner.

This suggests that these compounds may interact with calcium channels, influencing cardiovascular dynamics .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often act by inhibiting key enzymes involved in metabolic pathways.
  • Calcium Channel Modulation : Some derivatives have shown potential in modulating calcium channels, affecting vascular tone and heart function.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of caspases.

Case Study 1: Anticancer Efficacy

In a controlled study involving various benzenesulfonamide derivatives, researchers observed that modifications to the sulfonamide backbone significantly enhanced anticancer activity against MDA-MB-468 cells. The study utilized molecular docking techniques to elucidate binding affinities and interactions with target proteins involved in cancer progression.

Case Study 2: Cardiovascular Impact

A separate investigation focused on the cardiovascular effects of a series of sulfonamides in an isolated rat heart model. The findings indicated that specific compounds led to a significant reduction in coronary resistance and perfusion pressure over time, suggesting potential therapeutic applications for managing hypertension or heart failure.

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